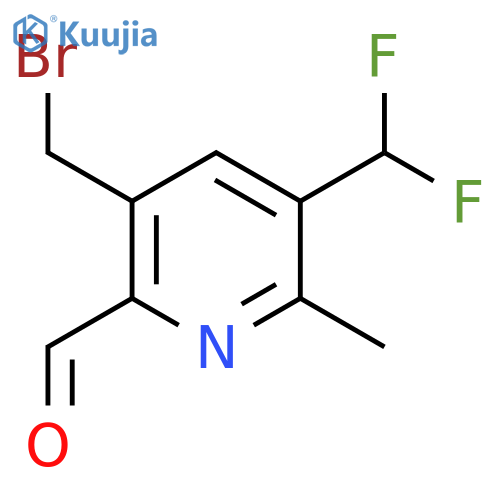Cas no 1361856-36-1 (3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde)
3-(ブロモメチル)-5-(ジフルオロメチル)-6-メチルピリジン-2-カルボキシアルデヒドは、高度に反応性のある有機中間体であり、医薬品や農薬の合成において重要な役割を果たします。この化合物は、ブロモメチル基とジフルオロメチル基を有するため、多様な官能基変換が可能で、特にフッ素導入反応やクロスカップリング反応に適しています。ピリジン骨格とアルデヒド基の存在により、求核付加反応や縮合反応にも利用可能です。その高い純度と安定性は、精密な合成プロセスにおいて優れた性能を発揮します。

1361856-36-1 structure
商品名:3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde
CAS番号:1361856-36-1
MF:C9H8BrF2NO
メガワット:264.066728591919
CID:4933743
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde
-
- インチ: 1S/C9H8BrF2NO/c1-5-7(9(11)12)2-6(3-10)8(4-14)13-5/h2,4,9H,3H2,1H3
- InChIKey: FGYBKYZFJBVMJD-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=O)N=C(C)C(C(F)F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020005010-1g |
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde |
1361856-36-1 | 97% | 1g |
$1,797.60 | 2022-04-02 | |
| Alichem | A020005010-500mg |
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde |
1361856-36-1 | 97% | 500mg |
$950.60 | 2022-04-02 |
3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1361856-36-1 (3-(Bromomethyl)-5-(difluoromethyl)-6-methylpyridine-2-carboxaldehyde) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
